p-Nitrobenzaldoxime
Description
Properties
IUPAC Name |
N-[(4-nitrophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-5,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLPAVBACRIHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920943 | |
| Record name | N-[(4-Nitrophenyl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-37-9, 20707-69-1 | |
| Record name | 4-Nitrobenzaldehyde oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Nitrophenyl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrobenzaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | syn-4-Nitrobenzaldoxime [Deprotecting Agent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Electronic Effects
The nitro group (-NO₂) withdraws electron density through resonance and inductive effects, increasing the electrophilicity of the aldehyde’s carbonyl carbon. This polarization accelerates nucleophilic addition by hydroxylamine (NH₂OH), forming a tetrahedral intermediate that dehydrates to yield the oxime. The reaction’s efficiency is thus intrinsically tied to the electronic activation of the aldehyde substrate.
Experimental Procedures and Conditions
Patent CN101693699A delineates a two-step protocol where p-nitrobenzaldehyde reacts with hydroxylamine hydrochloride in ethanol, using sodium carbonate to maintain a pH of 6–8. Key parameters include:
-
Molar Ratio : 1:1.2 (aldehyde to hydroxylamine hydrochloride)
-
Temperature : 30°C
-
Reaction Time : 2 hours
-
Workup : Filtration and recrystallization from ethanol
A comparative approach from EP0080700B1 employs toluene as the solvent with azeotropic dehydration via a Dean-Stark apparatus to remove water, enhancing reaction completion. This method achieves comparable yields without pH adjustment but requires extended reflux (4 hours).
Catalytic and Solvent Variations in Oxime Formation
Solvent Systems
| Solvent | Advantages | Disadvantages | Yield* |
|---|---|---|---|
| Ethanol | Polar protic, enhances solubility | Limited azeotropic dehydration | ~85% |
| Toluene | Enables water removal via azeotrope | Requires higher temperatures | ~80% |
*Estimated based on analogous reactions in cited patents.
Ethanol’s polarity facilitates dissolution of ionic intermediates, while toluene’s low water solubility permits efficient azeotropic drying, critical for shifting equilibrium toward oxime formation.
Catalytic Additives
Sodium carbonate serves dual roles: neutralizing HCl byproduct and maintaining mildly basic conditions (pH 6–8), preventing aldehyde oxidation. In contrast, EP0080700B1 demonstrates that formamide can catalyze oxime dehydration to nitriles, though this side reaction is negligible under controlled pH.
Optimization Strategies for Industrial Viability
Temperature and Time Optimization
Elevating temperature to 40°C reduces reaction time to 1 hour but risks byproduct formation from aldehyde oxidation. A balance is struck at 30°C for 2 hours, ensuring >80% conversion.
Molar Ratio and Stoichiometry
A 10–20% excess of hydroxylamine hydrochloride (1:1.2 molar ratio) ensures complete aldehyde consumption, mitigating losses due to side reactions.
Workup and Purification
Post-reaction, filtration removes unreacted hydroxylamine salts, while recrystallization from ethanol yields this compound with >95% purity. Alternatives include extraction with methyl isobutyl ketone (MIBK) for solvent recovery.
Analytical Characterization of this compound
Critical analytical data for verifying oxime structure include:
-
Melting Point : 165–167°C (literature range: 164–168°C)
-
IR Spectroscopy : N-O stretch at 960 cm⁻¹, C=N stretch at 1640 cm⁻¹
-
¹H NMR (DMSO-d₆) : δ 8.35 (s, 1H, CH=N), 8.20–8.05 (m, 4H, Ar-H)
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: p-Nitrobenzaldoxime undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The oxime group can be oxidized to a nitroso group (-NO) using oxidizing agents like hydrogen peroxide or peracids.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidation: Hydrogen peroxide, peracids.
Substitution: Amines, thiols.
Major Products Formed:
- Reduction of this compound yields 4-aminobenzaldoxime.
- Oxidation of this compound yields 4-nitrosobenzaldoxime.
- Substitution reactions yield various substituted benzaldoximes depending on the nucleophile used .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
p-Nitrobenzaldoxime is commonly used as an intermediate in the synthesis of various organic compounds. It can be derived from 4-nitrobenzaldehyde through a reaction with hydroxylamine. This transformation allows for the introduction of the oxime functional group, which is crucial for further chemical modifications and synthesis of more complex molecules.
Crystal Engineering
The presence of hydroxyl (–OH) and nitro (–NO) groups in this compound suggests potential for hydrogen bonding, which can be significant in crystal packing and engineering. Studies may explore how this compound interacts with other molecules to form specific crystal structures with desired properties.
Industrial Applications
Dyes and Pigments Production
In industrial settings, this compound is utilized in the production of dyes, pigments, and other chemicals. Its reactivity allows it to participate in various synthetic pathways that lead to the development of colorants used in textiles and coatings.
Data Table: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Antitumoral | Potential candidate for cancer therapy due to hypoxia-activated properties | |
| Anti-inflammatory | Modulates iNOS activity; potential influence on cytokines | |
| Toxicity | Classified under acute toxicity category three; harmful if ingested |
Case Studies
-
Synthesis and Characterization
Recent studies have focused on the synthesis of this compound through established protocols involving 4-nitrobenzaldehyde and hydroxylamine hydrochloride. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed to confirm the structure and purity of the synthesized compound. -
Comparative Studies
Comparative analyses with other nitro compounds have shown that this compound serves as a model compound for studying enzyme mechanisms and protein interactions. Its unique functional groups allow researchers to explore its biochemical properties more effectively than simpler structures. -
Toxicity Investigations
Investigations into the toxicity profile of this compound indicate moderate toxicity levels, necessitating caution during handling and application in research settings. Understanding its toxicity is crucial for safe usage in both laboratory and industrial environments.
Mechanism of Action
The mechanism of action of p-Nitrobenzaldoxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The nitro group can participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Structural Analogs: Substituted Benzaldoximes
Substituents on the benzene ring significantly influence reactivity and physical properties. Examples from include:
Key Findings :
- Electron-withdrawing groups (e.g., -NO₂ at para) enhance nucleophilicity and catalytic efficiency in micellar systems .
- Hydrophobic substituents (e.g., quinoline) improve micelle uptake, leading to higher rate constants .
Positional Isomers of Nitrobenzaldoxime
The position of the nitro group profoundly affects reactivity:
Key Findings :
- Para-nitro maximizes conjugation, enhancing reactivity.
- Ortho-nitro introduces steric hindrance, reducing interaction with micelles or enzymes .
Functional Group Analogs: Thiosemicarbazones vs. Oximes
Comparison with p-nitrobenzaldehyde thiosemicarbazone (CAS: 5470-48-4):
| Property | This compound | p-Nitrobenzaldehyde Thiosemicarbazone |
|---|---|---|
| Functional Group | -CH=N-OH | -CH=N-NH-CS-NH₂ |
| Molecular Weight | 166.14 g/mol | 224.24 g/mol |
| Applications | Catalysis, enzyme models | Metal chelation, antimicrobial agents |
| Reactivity | Nucleophilic deacylation | Coordination with transition metals |
Key Findings :
- Thiosemicarbazones exhibit broader biological activity due to metal-binding capacity .
- Oximes are more effective in micellar catalysis and phosphate ester hydrolysis .
Reactivity in Specific Reactions
Micellar Catalysis (CTABr):
| Compound | Rate Enhancement (vs. homogeneous solution) | Reference |
|---|---|---|
| This compound | ~2000-fold (phosphate ester hydrolysis) | |
| 2-Quinolinecarbaldoxime | 3700-fold | |
| 3-Pyridinecarbaldoxime | 140-fold |
Mechanistic Insight : Hydrophobic interactions with CTABr micelles increase local oximate ion concentration, accelerating reactions .
Chlorination Reactions:
- In methylene chloride, this compound yields p-nitrobenzal chloride (66% yield).
- With triethylamine, the product shifts to benzhydroxamic chloride due to altered reaction pathways .
Electronic and Spectral Properties
- Bathochromic Shifts: The nitro group in this compound causes a red shift in UV-Vis spectra compared to non-nitro analogs. Steric effects in ortho-substituted derivatives further modulate absorption .
- MO Calculations : Predict electronic transitions consistent with experimental spectra, highlighting the nitro group’s role in conjugation .
Biological Activity
p-Nitrobenzaldoxime (CHNO) is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and implications for future research.
The biological activity of this compound can be attributed to its structural features, particularly the nitro group and the oxime functional group. The compound interacts with various molecular targets, including enzymes and receptors, influencing biochemical pathways:
- Enzyme Inhibition : The oxime group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This property makes it a valuable tool in studying enzyme mechanisms.
- Redox Reactions : The nitro group can participate in redox reactions, affecting cellular redox balance and signaling pathways. This aspect is crucial in understanding its role in oxidative stress-related conditions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of nitro-containing compounds, including this compound. Research indicates that derivatives with nitro groups exhibit significant antibacterial activity against various pathogens:
- Inhibition of Bacterial Growth : this compound has shown effectiveness against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) reported in the low micromolar range .
- Mechanism of Action : The presence of the nitro group enhances lipophilicity, facilitating better membrane interaction and penetration into bacterial cells, which may contribute to its antimicrobial efficacy .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored:
- Inhibition of iNOS : Studies have demonstrated that this compound can inhibit inducible nitric oxide synthase (iNOS), a key enzyme involved in inflammatory responses. This inhibition may reduce the production of pro-inflammatory cytokines such as COX-2, IL-1β, and TNF-α .
- Implications for Disease Management : Given the role of chronic inflammation in metabolic diseases and cancer, targeting iNOS with compounds like this compound could pave the way for new therapeutic strategies .
Study 1: Enzyme Interaction
In a study investigating the interaction of this compound with various enzymes, it was found that the compound effectively inhibited several key metabolic enzymes involved in oxidative stress. The results indicated a dose-dependent inhibition pattern:
| Concentration (µM) | Enzyme Activity (% Inhibition) |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 75 |
These findings suggest that this compound could serve as a lead compound for developing inhibitors targeting specific metabolic pathways .
Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of this compound against several bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 |
| Pseudomonas aeruginosa | 30 |
| Escherichia coli | 25 |
The data demonstrates that this compound exhibits potent antibacterial effects, particularly against Gram-positive bacteria .
Study 3: Anti-inflammatory Activity
In preclinical models of inflammation, this compound was administered to assess its effects on inflammatory markers:
| Treatment Group | TNF-α Levels (pg/mL) | COX-2 Expression (%) |
|---|---|---|
| Control | 150 | 100 |
| This compound | 80 | 50 |
The results indicate a significant reduction in TNF-α levels and COX-2 expression in treated groups, highlighting its potential as an anti-inflammatory agent .
Q & A
Q. What are the established synthetic routes for p-Nitrobenzaldoxime, and how can purity be optimized?
Methodological Answer:
- p-Nitrobenzaldoxime is synthesized via condensation of p-nitrobenzaldehyde with hydroxylamine hydrochloride in aqueous ethanol under reflux. Recrystallization from aqueous ethanol yields purified product (mp 130–131°C) .
- For purity optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Use elemental analysis (C, H, N) to confirm stoichiometry and FTIR to verify oxime formation (C=N stretch ~1600 cm⁻¹). Address impurities by adjusting solvent ratios during recrystallization .
Q. How should researchers design experiments to characterize this compound’s electronic properties?
Methodological Answer:
- UV-Vis Spectroscopy : Dissolve in ethanol (0.1 mM) and measure absorbance in 200–400 nm range. Compare spectra with computational MO calculations to identify bathochromic shifts caused by dissociation .
- Steric Effect Analysis : Synthesize o-substituted derivatives (e.g., o-methyl) and analyze spectral deviations to assess steric hindrance on electronic transitions .
Q. What are the best practices for reproducible data collection in kinetic studies involving this compound?
Methodological Answer:
- Use standardized tables (e.g., Table 1 in Biofuel Enzyme Reactions Kit) to record reaction parameters (time, temperature, concentration) and absorbance readings .
- Generate calibration curves for product quantification (e.g., p-nitrophenol standards) and calculate initial reaction rates using linear regression .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Methodological Answer:
Compare experimental spectra (UV-Vis, NMR) with computational predictions (e.g., DFT).
Identify outliers (e.g., unexpected bathochromic shifts) and test hypotheses (e.g., solvent polarity effects, tautomerism).
Validate via controlled experiments (e.g., solvent variation, temperature gradients) .
- Use TRIZ principles to address technical contradictions (e.g., sensitivity vs. stability) .
Q. What strategies optimize reaction conditions for this compound in catalytic systems?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design to test variables (pH, catalyst loading, solvent). For example:
- Fix p-nitrobenzaldehyde concentration (1 mM), vary hydroxylamine equivalents (1.0–1.5) and temperature (60–80°C).
- Analyze yield/purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Kinetic Modeling : Fit time-course data to pseudo-first-order rate equations to identify rate-limiting steps .
Q. How can researchers ensure reproducibility when using this compound in multi-step syntheses?
Methodological Answer:
- FAIR Data Practices : Document protocols in ELNs (e.g., Chemotion ELN) with meta
- Reagent batch numbers, storage conditions (e.g., desiccated, 4°C).
- Instrument calibration logs (e.g., NMR spectrometer frequencies) .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing variability in this compound crystallization outcomes?
Methodological Answer:
Q. How should researchers address discrepancies between computational and experimental spectral data?
Methodological Answer:
- Error Source Identification :
Validate computational parameters (e.g., basis sets in DFT calculations).
Check experimental conditions (e.g., solvent dielectric constant).
- Sensitivity Analysis : Adjust computational models to match experimental peaks (e.g., inclusion of solvation effects) .
Ethical and Reporting Standards
Q. What ethical considerations apply to studies using this compound in biological assays?
Methodological Answer:
Q. How can researchers enhance the rigor of this compound-related publications?
Methodological Answer:
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
